molecular formula C9H5Cl3N4 B589025 Anilazine-d4 CAS No. 1219802-20-6

Anilazine-d4

Cat. No.: B589025
CAS No.: 1219802-20-6
M. Wt: 279.541
InChI Key: IMHBYKMAHXWHRP-RHQRLBAQSA-N
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Description

Anilazine-d4: is a deuterium-labeled derivative of Anilazine, a compound primarily used as a fungicide. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anilazine-d4 typically involves the deuteration of Anilazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Anilazine-d4 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one or more atoms in this compound with different atoms or groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated triazine derivatives, while reduction may produce deuterated aniline derivatives .

Scientific Research Applications

Anilazine-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Anilazine-d4 involves its interaction with specific molecular targets. In the case of its use as a fungicide, this compound inhibits the growth of fungi by interfering with their metabolic processes. The deuterium labeling allows researchers to study these interactions in greater detail, providing insights into the pathways involved .

Comparison with Similar Compounds

    Anilazine: The non-deuterated form of Anilazine-d4.

    Chloranil: Another chlorinated triazine compound with similar fungicidal properties.

    Atrazine: A widely used herbicide with a triazine structure.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in studies of pharmacokinetics and metabolic pathways .

Properties

IUPAC Name

4,6-dichloro-N-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHBYKMAHXWHRP-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC(=NC(=N2)Cl)Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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